2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 4-bromophenyl group at position 6 and a thioether-linked acetamide moiety. The acetamide side chain is further substituted with a 5-chloro-2-methoxyphenyl group, conferring distinct electronic and steric properties. Its synthesis typically involves coupling a pyridazine-thioacetic acid derivative with an appropriately substituted aniline under nucleophilic acyl substitution conditions, as seen in analogous compounds .
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2S/c1-26-17-8-6-14(21)10-16(17)22-18(25)11-27-19-9-7-15(23-24-19)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHXTNCXLXMZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure and Synthesis
The compound features a pyridazine core with a thioether linkage and substituted aromatic rings. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazine ring, bromination, thioether formation, and acetamide coupling. These steps require careful control of reaction conditions to ensure high yields and purity.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Formation | Synthesis of the pyridazine ring |
| 2 | Bromination | Introduction of the bromophenyl group |
| 3 | Thioether Formation | Reaction with thiol to form thioether |
| 4 | Acetamide Formation | Coupling with chloroacetyl chloride |
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties . The presence of halogen substitutions (such as bromine and chlorine) in the aromatic rings enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Mechanism : The thioether moiety may interact with sulfhydryl groups in microbial proteins, leading to inhibition of growth.
Anticancer Activity
Research has shown that this compound displays promising anticancer activity against various cancer cell lines.
- Case Study : In vitro studies revealed that this compound effectively inhibits the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The SAR analysis indicates that:
- Bromophenyl Group : Enhances hydrophobic interactions with target proteins.
- Chloro and Methoxy Substituents : Influence electronic properties, affecting receptor binding.
- Thioether Linkage : Critical for interaction with biological targets.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromophenyl Thiazole Derivative | Contains thiazole instead of pyridazine | Antimicrobial |
| N-(4-Bromophenyl)-2-thioacetamide | Lacks chloro and methoxy groups | Anticancer |
| 5-Chloro-N-(4-bromophenyl) Acetamide | Similar acetamide structure | Analgesic |
This comparison highlights how variations in functional groups influence biological activity and potential applications.
The potential mechanisms through which this compound exerts its effects include:
- Protein Interaction : The bromophenyl group may fit into hydrophobic pockets in target proteins.
- Enzyme Inhibition : The thioacetamide moiety could inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several pyridazine- and pyridinone-based acetamides reported in the literature. Below is a comparative analysis of key analogues:
Key Observations
Core Heterocycle Influence: The pyridazine core in the target compound distinguishes it from pyridinone (AMC3) or quinazolinone (Compound 10) derivatives. Pyridazines often exhibit enhanced metabolic stability compared to pyridinones due to reduced susceptibility to oxidation . Substitution at position 6 of pyridazine (4-bromophenyl) is critical for receptor binding, as seen in FPR2 agonists where bulky aromatic groups enhance affinity .
Thioether linkage: The sulfur atom in the thioacetamide moiety may improve lipophilicity and resistance to enzymatic degradation relative to oxygen-based ethers .
Biological Activity :
- While direct bioactivity data for the target compound is unavailable, structurally related compounds (e.g., AMC3) demonstrate FPR-mediated anti-inflammatory effects, suggesting a plausible mechanism of action .
- Dual-target inhibitors (e.g., Compound 10) highlight the versatility of bromophenyl-acetamide scaffolds in addressing multiple kinase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
